N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide
Description
N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide (CAS: [89764-18-1], C₂₀H₂₁NO₂, molecular weight: 307.39 g/mol) is a naturally occurring alkaloid isolated from the roots of Amyris sylvatica and aerial parts of Amyris plumieri (Rutaceae family). Its structure comprises a benzamide moiety linked via an ethyl chain to a 2,2-dimethyl-2H-1-benzopyran scaffold. The compound exhibits a melting point of 104–105°C and has been cataloged under the 9th Chemical Index (9CI) nomenclature .
Properties
CAS No. |
89764-18-1 |
|---|---|
Molecular Formula |
C20H21NO2 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethylchromen-6-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H21NO2/c1-20(2)12-10-17-14-15(8-9-18(17)23-20)11-13-21-19(22)16-6-4-3-5-7-16/h3-10,12,14H,11,13H2,1-2H3,(H,21,22) |
InChI Key |
XLJTYOUWFVTRHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)CCNC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide typically involves the following steps:
Formation of 2,2-Dimethyl-2H-chromene: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Alkylation: The chromene derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production methods for N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced chromene derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-(2,2-Dimethyl-2H-chromen-6-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways such as the hypoxia-inducible factor-1 (HIF-1) pathway, which is crucial in cancer progression and response to hypoxia.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s benzamide core and ethyl-linked aromatic system are shared with several synthetic analogs, though substituent variations critically influence physicochemical and pharmacological properties. Key analogs include:
Key Observations :
Pharmacological Analogs: Sigma Receptor-Targeting Benzamides
Biological Activity
N-[2-(2,2-Dimethyl-2H-1-benzopyran-6-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C25H26O5
- Molar Mass : 406.47 g/mol
- CAS Number : 151135-83-0
The compound features a benzamide structure with a dimethyl-benzopyran moiety, which is significant for its biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Antioxidant Activity : Compounds with benzopyran structures are known for their antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that benzamide derivatives can inhibit nitric oxide (NO) production in macrophages, thereby reducing inflammation .
- Anticancer Potential : Certain benzamide derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, modifications in the benzamide structure can enhance its efficacy against various cancer cell lines .
Antioxidant Activity
A study examined the antioxidant potential of various benzopyran derivatives, including those structurally related to this compound. The results indicated that these compounds could scavenge free radicals effectively, contributing to their protective effects against cellular damage.
Anti-inflammatory Activity
In vitro experiments demonstrated that this compound significantly reduced NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests a potential application in treating inflammatory diseases .
Anticancer Activity
A series of studies evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited moderate to high potency against human breast MCF-7 and gastric carcinoma SGC7901 cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
